molecular formula C21H26N2O B1222098 Aminobenztropine CAS No. 88097-86-3

Aminobenztropine

Cat. No.: B1222098
CAS No.: 88097-86-3
M. Wt: 322.4 g/mol
InChI Key: KZFDKINRISJFCO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Aminobenztropine can be synthesized through a multi-step process involving the reaction of tropane with benzhydrol and subsequent amination. The reaction typically involves the use of solvents such as methanol or dimethyl sulfoxide (DMSO) and requires specific conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Aminobenztropine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Aminobenztropine has a wide range of scientific research applications, including:

    Chemistry: Used as a ligand in the study of muscarinic receptors and other biochemical processes.

    Biology: Employed in research involving neurotransmitter systems and receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects in neurological disorders and other medical conditions.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

Aminobenztropine exerts its effects primarily through its high affinity for muscarinic receptors. It acts as an antagonist, blocking the action of acetylcholine at these receptors. This mechanism involves the binding of this compound to the receptor sites, preventing the activation of downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Aminobenztropine is unique due to its specific chemical structure, which provides high affinity and selectivity for muscarinic receptors. This makes it particularly useful in research and potential therapeutic applications .

Properties

IUPAC Name

2-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy-phenylmethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-23-16-11-12-17(23)14-18(13-16)24-21(15-7-3-2-4-8-15)19-9-5-6-10-20(19)22/h2-10,16-18,21H,11-14,22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFDKINRISJFCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001007934
Record name 2-{[(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy](phenyl)methyl}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001007934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500379
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

88097-86-3
Record name 3-(2'-Aminobenzhydryloxy)tropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088097863
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy](phenyl)methyl}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001007934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is Aminobenztropine utilized in the study of muscarinic acetylcholine receptors?

A1: this compound functions as a high-affinity ligand in affinity chromatography, a technique employed to purify proteins like mAChRs. [] In the research, this compound is immobilized on a chromatography column. When a solution containing solubilized mAChRs is passed through this column, the receptors bind specifically to the this compound. This binding allows other proteins and impurities to be washed away. Subsequently, the bound mAChRs are eluted from the column, resulting in a purified mAChR sample. This purified sample can then be used for various downstream experiments and characterizations. []

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